

Milvexian: An In-depth Technical Guide to Early-Phase Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, direct-acting inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By targeting FXIa, **milvexian** represents a novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from pathological thrombosis. This mechanism suggests that **milvexian** could prevent thrombotic events, such as venous thromboembolism (VTE) and stroke, with a lower risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin. This technical guide provides a comprehensive overview of the early-phase clinical trial data for **milvexian**, focusing on the quantitative outcomes, experimental designs, and underlying mechanisms of action.

Mechanism of Action: The Coagulation Cascade and Factor XIa Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

The Extrinsic Pathway: Initiated by tissue factor exposed at the site of vessel injury.



- The Intrinsic Pathway: Activated by contact of blood with a foreign surface or through feedback activation by thrombin. Factor XI is a critical component of this pathway.
- The Common Pathway: Begins with the activation of Factor X, leading to the generation of thrombin, which then converts fibrinogen to fibrin.

Milvexian's therapeutic rationale is based on the hypothesis that the intrinsic pathway, and specifically FXIa, plays a more significant role in the amplification of thrombin generation during pathological thrombus formation than in normal hemostasis. By inhibiting FXIa, **milvexian** aims to reduce the risk of thrombosis without significantly impairing the body's ability to form essential clots in response to injury.

Caption: Milvexian's mechanism of action within the coagulation cascade.

Phase I Clinical Trial Data

The initial phase of clinical testing for **milvexian** focused on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy adult volunteers. These studies were crucial in establishing the dose range for subsequent Phase II trials.

Pharmacokinetics

A first-in-human, two-part, double-blind, placebo-controlled study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of **milvexian**.

Experimental Protocol: Phase I SAD and MAD Study

- Study Design: Randomized, double-blind, placebo-controlled, sequential single and multiple ascending dose study.
- Participants: Healthy adult volunteers.
- SAD Cohorts: Participants received single oral doses of **milvexian** (4, 20, 60, 200, 300, or 500 mg) or placebo in a fasted state. The 200 mg and 500 mg cohorts also had a fed state arm to assess the impact of a high-fat meal.
- MAD Cohorts: Participants received milvexian once or twice daily for 14 days.



- PK Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of milvexian.
- Analytical Method: Plasma concentrations of milvexian were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of **Milvexian** in Healthy Volunteers

Dose	Tmax (h) (median)	T1/2 (h) (range)	Effect of High-Fat Meal on Bioavailability
4 mg	3	8.3 - 13.8	Not reported
20 mg	3	8.3 - 13.8	Not reported
60 mg	3	8.3 - 13.8	Not reported
200 mg	3	8.3 - 13.8	1.4-fold increase
300 mg	3	8.3 - 13.8	Not reported
500 mg	3	8.3 - 13.8	2.0-fold increase

Data sourced from a first-in-human study.

Pharmacodynamics

The pharmacodynamic effects of **milvexian** were primarily assessed by measuring the activated partial thromboplastin time (aPTT), a laboratory test that evaluates the integrity of the intrinsic and common coagulation pathways.

Experimental Protocol: Pharmacodynamic Assessment

- PD Marker: Activated partial thromboplastin time (aPTT).
- PD Sampling: Blood samples for aPTT measurement were collected at the same time points as the PK samples.



Assay: aPTT was measured using a commercially available reagent in a central laboratory.

The results demonstrated a dose-dependent prolongation of aPTT, consistent with the mechanism of FXIa inhibition. A twofold increase in aPTT was observed at the highest tested single dose of 500 mg.

Table 2: Summary of Pharmacodynamic Effects of Milvexian in Healthy Volunteers

Dose Key Pharmacodynamic Finding	
Up to 500 mg	Dose-dependent prolongation of aPTT.
500 mg (single dose)	Approximately 2-fold increase in aPTT.

Phase II Clinical Trial Data

Following the promising results from Phase I studies, **milvexian** advanced to Phase II clinical trials to evaluate its efficacy and safety in specific patient populations. The two key Phase II studies were AXIOMATIC-TKR and AXIOMATIC-SSP.

AXIOMATIC-TKR: Venous Thromboembolism Prevention in Total Knee Replacement

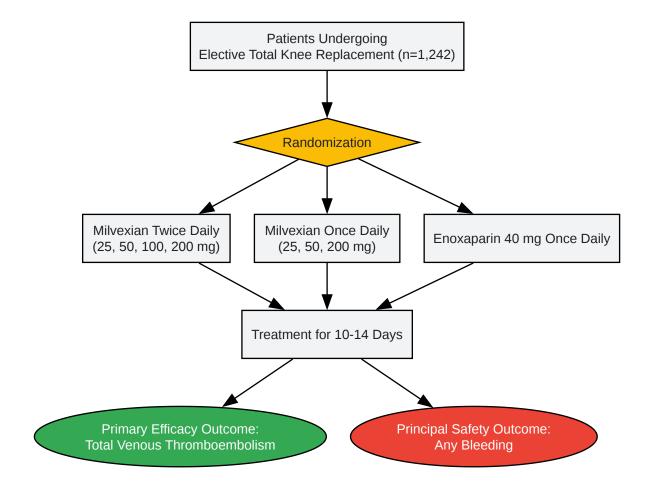
The AXIOMATIC-TKR study was a Phase II, randomized, open-label, parallel-group, dose-ranging study that assessed the efficacy and safety of **milvexian** for the prevention of VTE in patients undergoing elective total knee replacement (TKR) surgery.

Experimental Protocol: AXIOMATIC-TKR

- Study Design: Randomized, open-label, parallel-group, dose-ranging, multicenter study.
- Participants: 1,242 patients undergoing elective TKR surgery.
- Treatment Arms: Patients were randomized to receive one of seven regimens of oral
 milvexian (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once
 daily) or subcutaneous enoxaparin (40 mg once daily) for 10-14 days.



- Primary Efficacy Outcome: The incidence of total VTE, which was a composite of asymptomatic deep-vein thrombosis (DVT) detected by mandatory venography, confirmed symptomatic VTE, or all-cause mortality up to 14 days.
- Principal Safety Outcome: Any bleeding, defined as a composite of major, clinically relevant non-major, and minimal bleeding.



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Caption: AXIOMATIC-TKR experimental workflow.

Table 3: Efficacy Results of AXIOMATIC-TKR - Incidence of Total Venous Thromboembolism



Treatment Group	Incidence of VTE (%)	Number of Patients (n)
Milvexian Twice Daily		
25 mg	21%	Not specified
50 mg	11%	Not specified
100 mg	9%	Not specified
200 mg	8%	Not specified
Milvexian Once Daily		
25 mg	25%	Not specified
50 mg	24%	Not specified
200 mg	7%	Not specified
Enoxaparin Once Daily		
40 mg	21%	Not specified

Data sourced from the AXIOMATIC-TKR Phase 2 study.

Table 4: Safety Results of AXIOMATIC-TKR - Bleeding Events

Treatment Group	Any Bleeding (%)	Major Bleeding (%)	Clinically Relevant Non-Major Bleeding (%)
Milvexian (all doses)	4%	<1%	2%
Enoxaparin 40 mg QD	4%	<1%	2%

Data sourced from the AXIOMATIC-TKR Phase 2 study.

The AXIOMATIC-TKR study demonstrated a dose-dependent reduction in the risk of postoperative VTE with **milvexian**, without an increased risk of bleeding compared to enoxaparin.



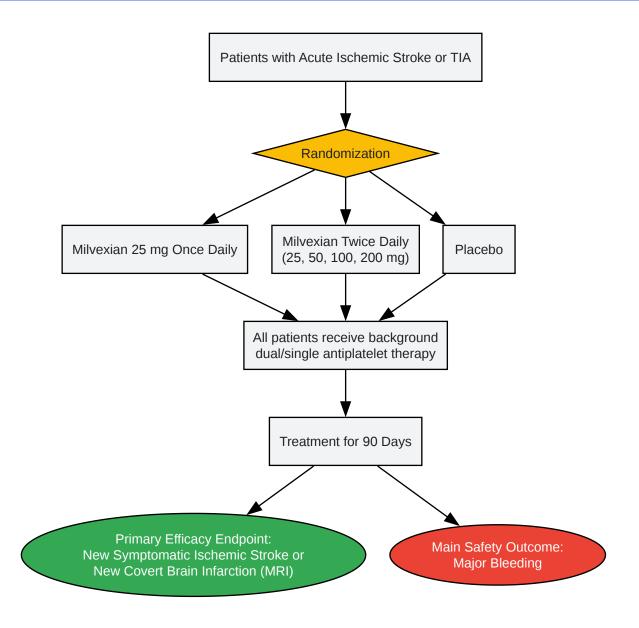
AXIOMATIC-SSP: Secondary Stroke Prevention

The AXIOMATIC-SSP study was a Phase 2, global, randomized, double-blind, placebo-controlled, dose-ranging study that evaluated the efficacy and safety of **milvexian** for the prevention of new symptomatic ischemic stroke or new covert brain infarction in patients who had recently experienced an acute ischemic stroke or transient ischemic attack (TIA).

Experimental Protocol: AXIOMATIC-SSP

- Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
- Participants: Patients with acute ischemic stroke or TIA.
- Treatment Arms: Patients were randomized to receive one of five doses of milvexian (25 mg once daily, or 25 mg, 50 mg, 100 mg, or 200 mg twice daily) or placebo for 90 days. All patients also received background antiplatelet therapy (dual antiplatelet therapy for the first 21 days, followed by single antiplatelet therapy).
- Primary Efficacy Endpoint: A composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at Day 90.
- Main Safety Outcome: Major bleeding at 90 days.





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Caption: AXIOMATIC-SSP experimental workflow.

Table 5: Efficacy Results of AXIOMATIC-SSP - Composite of Ischemic Stroke and Covert Brain Infarction at 90 Days



Treatment Group	Incidence of Primary Endpoint (%)
Placebo	16.8%
Milvexian 25 mg QD	16.7%
Milvexian 25 mg BID	16.6%
Milvexian 50 mg BID	15.6%
Milvexian 100 mg BID	15.4%
Milvexian 200 mg BID	15.3%

Data sourced from the AXIOMATIC-SSP Phase 2 study.

While the primary endpoint of a dose-response for the composite of symptomatic ischemic stroke and covert brain infarction was not met, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed in three of the **milvexian** arms compared to placebo.

Table 6: Safety Results of AXIOMATIC-SSP - Bleeding Events at 90 Days

Treatment Group	Major Bleeding (%)	Any BARC Type Bleeding (%)
Placebo	1%	7.9%
Milvexian 25 mg QD	1%	10.8%
Milvexian 25 mg BID	1%	8.6%
Milvexian 50 mg BID	2%	12.3%
Milvexian 100 mg BID	2%	13.1%
Milvexian 200 mg BID	1%	10.2%

Data sourced from the AXIOMATIC-SSP Phase 2 study.



Importantly, there was no increase in symptomatic intracranial hemorrhage or fatal bleeding in any of the **milvexian** arms compared to placebo.

Conclusion

The early-phase clinical trial data for **milvexian** have provided a strong foundation for its continued development as a novel antithrombotic agent. The Phase I studies established a favorable pharmacokinetic and pharmacodynamic profile, demonstrating dose-proportional exposure and a predictable effect on aPTT. The Phase II AXIOMATIC program has provided proof-of-concept for the efficacy of FXIa inhibition with **milvexian** in preventing VTE after major orthopedic surgery and has shown a potential benefit in reducing recurrent ischemic strokes without a significant increase in major bleeding. These findings have informed the design of the ongoing, large-scale Phase III program, which will further elucidate the role of **milvexian** in the prevention and treatment of a broad range of thromboembolic diseases. The data to date support the hypothesis that targeting Factor XIa with **milvexian** may offer a new paradigm in anticoagulation, potentially separating antithrombotic efficacy from bleeding risk.

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